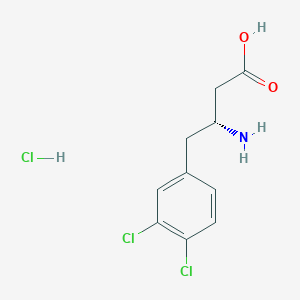
(R)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride is a chemical compound known for its potential applications in various scientific fields. This compound is characterized by the presence of an amino group, a dichlorophenyl group, and a butanoic acid moiety, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high yield and purity. The specific methods can vary depending on the desired scale and application, but they generally follow the principles of green chemistry to minimize environmental impact.
化学反応の分析
Types of Reactions
®-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents to form different products.
Substitution: This reaction involves the replacement of one functional group with another, commonly using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
®-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of various chemicals and materials.
作用機序
The mechanism of action of ®-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
3-Amino-4-(3,4-dichlorophenyl)butanoic acid: Lacks the hydrochloride group but shares similar structural features.
4-(3,4-Dichlorophenyl)butanoic acid: Lacks the amino group but has a similar backbone.
Uniqueness
®-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
生物活性
(R)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride is a chiral compound characterized by its unique molecular structure, which includes an amino group, a dichlorophenyl moiety, and a butanoic acid backbone. Its molecular formula is C₁₀H₁₂Cl₂N O₂·HCl, with a molecular weight of 284.57 g/mol. This compound has garnered attention in pharmaceutical research for its potential biological activities and therapeutic applications.
The biological activity of this compound is primarily linked to its interactions with various biological systems:
- Enzyme Inhibition : Research indicates that this compound may inhibit enzymes such as glutathione S-transferase , which plays a vital role in detoxifying xenobiotics in the body. This inhibition could have implications for drug development targeting metabolic pathways.
- Neurotransmitter Interaction : The compound has been studied for its effects on the glutamatergic system , which is crucial for cognitive functions like learning and memory. Its modulation of synaptic transmission suggests potential applications in neuroscience.
Pharmacological Effects
The pharmacological profile of this compound reveals several noteworthy effects:
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to this compound:
-
Study on Enzyme Inhibition :
- A study highlighted the potential of this compound to inhibit glutathione S-transferase, indicating its role in metabolic detoxification processes.
-
Neuroscience Applications :
- Investigations into the compound's interaction with neurotransmitter systems have suggested that it could modulate synaptic transmission, making it a candidate for further research in neuropharmacology.
- Anticancer Activity :
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Amino group, dichlorophenyl moiety | Enzyme inhibition, potential neuroactivity |
| 5-Fluorobenzimidazole derivative | 3,5-Dichloro substitution | High anticancer activity against A549 cells |
| 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | Hydroxyphenyl group | Antimicrobial activity against Gram-positive bacteria |
特性
CAS番号 |
269396-55-6 |
|---|---|
分子式 |
C10H11Cl2NO2 |
分子量 |
248.10 g/mol |
IUPAC名 |
(3R)-3-amino-4-(3,4-dichlorophenyl)butanoic acid |
InChI |
InChI=1S/C10H11Cl2NO2/c11-8-2-1-6(4-9(8)12)3-7(13)5-10(14)15/h1-2,4,7H,3,5,13H2,(H,14,15)/t7-/m1/s1 |
InChIキー |
MVUQWYZNNRALPX-SSDOTTSWSA-N |
SMILES |
C1=CC(=C(C=C1CC(CC(=O)O)N)Cl)Cl.Cl |
異性体SMILES |
C1=CC(=C(C=C1C[C@H](CC(=O)O)N)Cl)Cl |
正規SMILES |
C1=CC(=C(C=C1CC(CC(=O)O)N)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















